Cas no 62224-17-3 (Ethyl 4-bromothiophene-2-carboxylate)

Ethyl 4-bromothiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-bromothiophene-2-carboxylate
- 2-Thiophenecarboxylic acid, 4-bromo-, ethyl ester
- 4-bromo-2-Thiophenecarboxylic acid ethyl ester
- SLNFTOHTVYSKLD-UHFFFAOYSA-N
- AB23220
- 4-Bromothiophene-2-carboxylic acid ethyl ester
- 4-BROMO-THIOPHENE-2-CARBOXYLIC ACID ETHYL ESTER
- Ethyl4-bromothiophene-2-carboxylate
- DTXSID30445763
- 62224-17-3
- SY284510
- SCHEMBL425790
- MFCD06204328
- CS-0041733
- FT-0734676
- DB-073073
-
- MDL: MFCD06204328
- インチ: 1S/C7H7BrO2S/c1-2-10-7(9)6-3-5(8)4-11-6/h3-4H,2H2,1H3
- InChIKey: SLNFTOHTVYSKLD-UHFFFAOYSA-N
- SMILES: BrC1=C([H])SC(C(=O)OC([H])([H])C([H])([H])[H])=C1[H]
計算された属性
- 精确分子量: 233.93501
- 同位素质量: 233.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 151
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 54.5
じっけんとくせい
- 密度みつど: 1.6±0.1 g/cm3
- Boiling Point: 271.0±20.0 °C at 760 mmHg
- フラッシュポイント: 117.7±21.8 °C
- PSA: 26.3
- じょうきあつ: 0.0±0.6 mmHg at 25°C
Ethyl 4-bromothiophene-2-carboxylate Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 4-bromothiophene-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A143192-250mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 250mg |
$6.0 | 2025-02-25 | |
Fluorochem | 231955-10g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 10g |
£212.00 | 2021-06-29 | |
Chemenu | CM199163-25g |
ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$439 | 2021-08-05 | |
Chemenu | CM199163-25g |
ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$231 | 2023-01-19 | |
Ambeed | A143192-25g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 25g |
$71.0 | 2025-02-25 | |
Ambeed | A143192-100mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 100mg |
$5.0 | 2025-02-25 | |
Fluorochem | 231955-5g |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 95% | 5g |
£134.00 | 2021-06-29 | |
abcr | AB492290-25g |
Ethyl 4-bromothiophene-2-carboxylate, 95%; . |
62224-17-3 | 95% | 25g |
€168.30 | 2025-02-17 | |
Aaron | AR00F5UA-1g |
2-Thiophenecarboxylic acid, 4-broMo-, ethyl ester |
62224-17-3 | 95% | 1g |
$6.00 | 2025-01-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1112373-250mg |
Ethyl 4-bromothiophene-2-carboxylate |
62224-17-3 | 98% | 250mg |
¥31.00 | 2024-05-06 |
Ethyl 4-bromothiophene-2-carboxylate 関連文献
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
Ethyl 4-bromothiophene-2-carboxylateに関する追加情報
Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) is a significant intermediate in the realm of organic synthesis, particularly within the pharmaceutical industry. This compound, characterized by its brominated thiophene core and ester functionality, has garnered considerable attention due to its utility in constructing complex molecular architectures. The structural motif of thiophene, a five-membered heterocyclic ring containing sulfur, is widely recognized for its prevalence in biologically active molecules, making derivatives like Ethyl 4-bromothiophene-2-carboxylate invaluable in drug discovery and development.
The< strong>Ethyl 4-bromothiophene-2-carboxylate molecule serves as a pivotal building block for the synthesis of various pharmacologically relevant compounds. Its bromine substituent at the 4-position enhances its reactivity, enabling further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. These transformations are instrumental in constructing carbon-carbon bonds, a fundamental requirement for designing novel therapeutic agents. Additionally, the carboxylate ester group at the 2-position provides a versatile handle for further derivatization, including amidation, hydrolysis, and transesterification reactions.
In recent years, there has been a surge in research focusing on thiophene derivatives due to their demonstrated biological activity across multiple therapeutic areas. For instance, studies have highlighted the potential of< strong>Ethyl 4-bromothiophene-2-carboxylate as a precursor in the synthesis of antiviral and anticancer agents. The bromothiophene scaffold is particularly intriguing because it mimics natural products found in microbial communities, which have been a rich source of bioactive compounds. Researchers have leveraged this structural similarity to develop novel inhibitors targeting viral proteases and kinases, contributing to advancements in antiviral therapy.
The pharmaceutical industry has also explored< strong>Ethyl 4-bromothiophene-2-carboxylate as a key intermediate in the development of central nervous system (CNS) drugs. Thiophene derivatives are known to interact with various neurotransmitter receptors and ion channels, making them promising candidates for treating neurological disorders such as epilepsy and Alzheimer's disease. The bromine atom's presence on the thiophene ring facilitates selective modifications that can fine-tune the pharmacokinetic properties of these derivatives. Consequently, researchers are actively investigating< strong>Ethyl 4-bromothiophene-2-carboxylate-based scaffolds to identify new lead compounds with enhanced efficacy and reduced side effects.
Beyond its applications in medicinal chemistry, Ethyl 4-bromothiophene-2-carboxylate finds utility in materials science and agrochemical research. The unique electronic properties of thiophene derivatives make them suitable candidates for organic semiconductors and conductive polymers. These materials are increasingly being used in flexible electronics and photovoltaic devices due to their tunable optoelectronic characteristics. Furthermore, the structural features of< strong>Ethyl 4-bromothiophene-2-carboxylate contribute to its role as an intermediate in synthesizing novel pesticides and herbicides that exhibit improved environmental profiles.
The synthesis of< strong>Ethyl 4-bromothiophene-2-carboxylate typically involves multi-step organic transformations starting from commercially available precursors such as thiophene or its halogenated analogs. Advanced synthetic methodologies have been developed to enhance yield and purity while minimizing waste generation. For example, palladium-catalyzed cross-coupling reactions allow for efficient introduction of functional groups at specific positions on the thiophene ring. These methods align with green chemistry principles by promoting atom economy and reducing reliance on hazardous reagents.
In conclusion, Ethyl 4-bromothiophene-2-carboxylate (CAS No. 62224-17-3) represents a cornerstone compound in modern synthetic chemistry with far-reaching implications across pharmaceuticals, materials science, and agrochemicals. Its versatility stems from its unique structural features—combining a reactive bromine substituent with an ester functionality—which enable diverse chemical modifications. As research continues to uncover new applications for thiophene derivatives,< strong>Ethyl 4-bromothiophene-2-carboxylate will undoubtedly remain at the forefront of scientific innovation.
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